Muraglitazar Acyl-beta-D-glucuronide is a significant metabolite of Muraglitazar, which functions as a dual peroxisome proliferator-activated receptor-alpha and gamma activator. This compound is primarily utilized in proteomics research and has the molecular formula CHNO with a molecular weight of 692.67 g/mol. Its role in modulating metabolic pathways makes it a subject of interest in pharmacological studies, particularly concerning lipid and glucose metabolism .
Muraglitazar Acyl-beta-D-glucuronide is derived from the metabolic transformation of Muraglitazar, which itself is synthesized for therapeutic applications targeting metabolic disorders such as diabetes and dyslipidemia. The compound's formation occurs predominantly through acyl glucuronidation processes in the human liver, where it becomes a major drug-related component in bile .
The synthesis of Muraglitazar Acyl-beta-D-glucuronide typically involves acyl glucuronidation reactions. This process can be achieved through several synthetic routes, including:
The reaction conditions for synthesizing Muraglitazar Acyl-beta-D-glucuronide require careful control of pH and temperature to optimize yield and stability. Typically, the reaction is conducted under anaerobic conditions using solvents like dimethyl sulfoxide or tetrahydrofuran to enhance solubility and reactivity .
Muraglitazar Acyl-beta-D-glucuronide features a complex structure characterized by its acyl group linked to a beta-D-glucuronic acid moiety. The structural arrangement allows for interactions with peroxisome proliferator-activated receptors, facilitating its biological activity.
Key structural data includes:
Muraglitazar Acyl-beta-D-glucuronide undergoes several chemical reactions, including:
Common reagents used in these reactions include NADPH, UDP-glucuronic acid, and various catalysts that enhance reaction efficiency .
The stability of Muraglitazar Acyl-beta-D-glucuronide in biological systems influences its reactivity. Studies indicate that it may undergo hydrolysis or further oxidation when incubated in human plasma, leading to various metabolites that could have distinct pharmacological effects .
Muraglitazar Acyl-beta-D-glucuronide acts primarily by targeting peroxisome proliferator-activated receptors, specifically PPAR-alpha and PPAR-gamma. Its mechanism involves:
Research indicates that activation of PPAR-gamma leads to improved oral glucose tolerance and reductions in plasma glucose levels, highlighting its potential therapeutic benefits for metabolic disorders .
Muraglitazar Acyl-beta-D-glucuronide is typically a solid at room temperature with solubility characteristics that depend on pH and solvent systems used during synthesis.
Key chemical properties include:
These properties are crucial for understanding its behavior in biological systems and its efficacy as a therapeutic agent .
Muraglitazar Acyl-beta-D-glucuronide is primarily utilized in scientific research focused on:
Its significance lies in its ability to influence metabolic pathways, making it a valuable compound for ongoing research into metabolic regulation and drug development strategies .
Muraglitazar Acyl-β-D-glucuronide (CAS 875430-26-5) is a phase II metabolite formed through the direct conjugation of the parent drug muraglitazar with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, resulting in the formation of an ester bond (acyl linkage) between the carboxylic acid group of muraglitazar and the anomeric hydroxyl group of β-D-glucuronic acid [1] [6]. The molecular formula of this metabolite is C35H36N2O13, with a molecular weight of 692.67 g/mol [1]. The structural core consists of the muraglitazar molecule (an oxybenzylglycine analog) covalently bound to the glucuronyl moiety in a β-configuration. This specific linkage confers unique chemical properties, including pH-dependent stability: the metabolite is relatively stable under acidic conditions (pH 4–5) but undergoes hydrolysis and acyl migration (intramolecular rearrangement to 2-, 3-, and 4-positional isomers) under physiological and alkaline pH [2] [6].
Table 1: Key Chemical Identifiers of Muraglitazar Acyl-β-D-glucuronide
Property | Value | |
---|---|---|
CAS Registry Number | 875430-26-5 | |
Systematic IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-{(4-methoxyphenoxy)carbonylamino}acetic acid | |
Molecular Formula | C35H36N2O13 | |
Molecular Weight | 692.67 g/mol | |
Metabolic Reaction Type | Acyl glucuronidation | |
Parent Compound | Muraglitazar (CAS 331741-94-7) | |
Primary Stabilization | Acidification (pH 4–5), Low Temperature | [1] [2] [6] |
Muraglitazar Acyl-β-D-glucuronide is the major biliary metabolite of muraglitazar in humans, accounting for 15–16% of the orally administered dose [6]. However, its concentration in systemic circulation exhibits striking interspecies and intercompound variability. Unlike its structural analog peliglitazar (which differs by a single methyl group), muraglitazar’s acyl glucuronide circulates at minimal levels in humans despite comparable formation rates [6]. This discrepancy is attributed to differences in plasma stability: Muraglitazar Acyl-β-D-glucuronide undergoes rapid hydrolysis (releasing aglycone) and acyl migration in plasma at pH 7.4, whereas peliglitazar’s glucuronide is more stable [2] [6]. Consequently, muraglitazar itself constitutes >90% of circulating drug-related components in humans, with the glucuronide being transient and unstable [6].
The metabolite’s instability complicates bioanalytical detection and risk assessment. Standard plasma sampling procedures (without immediate acidification and cooling) lead to significant underestimation of its true exposure. When stabilized (pH 4–5, 4°C), the glucuronide shows negligible decomposition or isomerization in biofluids [2] [6]. Its reactivity profile includes:
Table 2: Comparative Metabolic Profiles of Muraglitazar and Peliglitazar Acyl Glucuronides
Property | Muraglitazar AG | Peliglitazar AG | |
---|---|---|---|
Formation Rate (HLM) | High | High | |
Biliary Excretion (Human) | 15–16% of dose | 15–16% of dose | |
Circulating Fraction (Human Plasma) | Minimal (<10% drug-related material) | Major (~50% drug-related material) | |
Plasma Half-life (pH 7.4) | Short (rapid hydrolysis) | Longer (stable) | |
Acyl Migration Rate | Higher | Lower | |
Oxidative Metabolism | Hydroxylation, O-demethylation | Hydroxylation, O-demethylation | [2] [6] |
Muraglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist that simultaneously activates PPARα and PPARγ nuclear transcription factors. This dual activation targets both glycemic control and dyslipidemia in type 2 diabetes:
The formation of Muraglitazar Acyl-β-D-glucuronide represents a detoxification pathway, eliminating the pharmacologically active parent compound. However, the glucuronide retains chemical reactivity, raising potential safety concerns unrelated to direct PPAR modulation. Despite this, human studies detected no covalently bound protein adducts in plasma after muraglitazar dosing [2] [6]. The metabolite’s instability limits its systemic exposure, reducing its contribution to overall pharmacology—which remains dominated by the parent drug.
Clinically, muraglitazar demonstrated potent antihyperglycemic effects (21% HbA1c reduction) and lipid improvements in diabetic patients but was associated with adverse cardiovascular events in long-term studies [3] [7]. Its development was discontinued, highlighting the complex risk-benefit profile of dual PPAR agonists despite their mechanistic promise [3] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7